4-Bromo-5-chloroindoline-2,3-dione
Overview
Description
4-Bromo-5-chloroindoline-2,3-dione is a heterocyclic organic compound with the molecular formula C8H3BrClNO2 It is characterized by the presence of both bromine and chlorine atoms attached to an indoline-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloroindoline-2,3-dione typically involves the halogenation of indoline-2,3-dione. One common method includes the bromination and chlorination of indoline-2,3-dione using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, with the temperature maintained at a moderate level to ensure selective halogenation.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems ensures consistent quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced indoline derivatives.
Substitution: The halogen atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Oxidized indoline derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Substituted indoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: 4-Bromo-5-chloroindoline-2,3-dione is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine: The compound’s derivatives are explored for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are investigating its role in modulating biological pathways involved in various diseases.
Industry: In the materials science industry, this compound is used in the development of novel polymers and advanced materials. Its incorporation into polymer matrices can enhance the properties of the resulting materials.
Mechanism of Action
The mechanism by which 4-Bromo-5-chloroindoline-2,3-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction is often mediated by the halogen atoms, which can form halogen bonds with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
5-Chloroindoline-2,3-dione: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromoindoline-2,3-dione: Lacks the chlorine atom, which affects its chemical properties and applications.
Indoline-2,3-dione: The parent compound without halogen substitutions, used as a reference for studying the effects of halogenation.
Uniqueness: 4-Bromo-5-chloroindoline-2,3-dione is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation allows for more versatile applications in synthetic chemistry and drug development compared to its mono-halogenated counterparts.
Properties
IUPAC Name |
4-bromo-5-chloro-1H-indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO2/c9-6-3(10)1-2-4-5(6)7(12)8(13)11-4/h1-2H,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJNRZUWHDXIGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)C2=O)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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